2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
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Overview
Description
2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a chemical compound with the molecular formula C22H18N4O2S. It belongs to the class of organic compounds known as phenylimidazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . At 100 K, the crystal system of a related compound was found to be triclinic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Anticancer Activity
Pyridine Linked Thiazole Derivatives : A study synthesized pyridine linked thiazole hybrids, closely related to the compound , and investigated their antiproliferative activities. These compounds showed promising anticancer activity, especially against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36-8.76 µM. This suggests potential applications in cancer treatment (Alqahtani & Bayazeed, 2020).
Thiazole-Pyridine Hybrids : Another research synthesized new thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety and evaluated their in vitro anticancer activity. One of these compounds showed higher activity against breast cancer compared to the reference drug 5-fluorouracil, indicating significant therapeutic potential (Bayazeed & Alnoman, 2020).
Antimicrobial Activity
Novel Sulphonamide Derivatives : A study explored the antimicrobial activity of novel sulphonamide derivatives, which are structurally related to the compound . These derivatives displayed good antimicrobial activity, suggesting potential applications in combating infections (Fahim & Ismael, 2019).
Phenoxy-N-thiazol-2-ylacetamide Derivatives : Another research synthesized 2-substituted phenoxy-N-thiazol-2-ylacetamide derivatives and evaluated their antimicrobial activity. These compounds showed excellent antibacterial activity against specific strains, indicating potential applications in antibacterial therapies (Liao et al., 2017).
Synthesis and Characterization
- Protected Thiol Derivatives : A study on the synthesis of diverse protected thiol derivatives, including compounds similar to the one , highlights the potential for creating functional polymers through thiol-ene coupling. This demonstrates the compound's versatility in polymer chemistry applications (David & Kornfield, 2008).
Other Applications
Src Kinase Inhibition and Anticancer Activity : Research on N-benzyl substituted thiazol-4-yl acetamide derivatives, related to the compound , revealed their potential as Src kinase inhibitors. This property was associated with significant anticancer activities, suggesting a potential role in cancer therapeutics (Fallah-Tafti et al., 2011).
Hypoglycemic Activity : A study on 2,4-thiazolidinedione derivatives, structurally related to the compound of interest, showed promising hypoglycemic activity. This suggests potential applications in diabetes treatment (Nikalje et al., 2012).
Mechanism of Action
properties
IUPAC Name |
2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(14-28-19-6-2-1-3-7-19)24-17-10-8-16(9-11-17)20-15-29-22(26-20)25-18-5-4-12-23-13-18/h1-13,15H,14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKBSFXGUXTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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